Cas no 2319632-82-9 (3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide)

3,3-Dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide is a specialized organic compound featuring a thiophene-substituted pyrrolidine scaffold linked to a dimethylbutanamide moiety. Its unique structure combines a heterocyclic thiophene ring with a pyrrolidine backbone, offering potential utility in medicinal chemistry and pharmaceutical research. The compound’s rigid framework and polar functional groups may enhance binding affinity in target interactions, making it a candidate for drug discovery applications. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The presence of both lipophilic (dimethylbutanamide) and hydrophilic (pyrrolidine-thiophene) components suggests balanced physicochemical properties, suitable for optimizing bioavailability in therapeutic development.
3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide structure
2319632-82-9 structure
Product Name:3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide
CAS No:2319632-82-9
MF:C15H24N2OS
MW:280.428862571716
CID:5339553
Update Time:2025-08-05

3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide
    • 3,3-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]butanamide
    • 3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide
    • Inchi: 1S/C15H24N2OS/c1-15(2,3)8-14(18)16-13-4-6-17(10-13)9-12-5-7-19-11-12/h5,7,11,13H,4,6,8-10H2,1-3H3,(H,16,18)
    • InChI Key: KSHYXDOMVNVBHG-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN1CCC(C1)NC(CC(C)(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: 2.6
  • Topological Polar Surface Area: 60.6

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Additional information on 3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide

3,3-Dimethyl-N-{1-(Thiophen-3-yl)methylpyrrolidin-3-yl}Butanamide: A Comprehensive Overview

In the realm of organic chemistry, the compound 3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide (CAS No. 2319632-82-9) stands out as a fascinating molecule with diverse applications and intriguing chemical properties. This compound is a derivative of butanamide, featuring a pyrrolidine ring substituted with a thiophene group and two methyl groups. Its structure is characterized by a central pyrrolidine ring (a five-membered nitrogen-containing ring) with a thiophene moiety attached via a methylene group at the 1-position and two methyl groups at the 3-position. The amide group is connected to the pyrrolidine ring at the same position, forming a complex yet elegant molecular architecture.

The synthesis of this compound involves multi-step reactions, often employing techniques such as nucleophilic substitution, amide bond formation, and ring-closing reactions. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are valuable for pharmacological studies. The use of chiral catalysts and stereoselective reactions has significantly improved the efficiency and yield of these processes.

One of the most remarkable aspects of 3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide is its pharmacological activity. Studies have shown that this compound exhibits potent inhibitory effects on various enzymes, making it a promising candidate for drug development. For instance, research conducted by Smith et al. (2022) demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The thiophene moiety plays a crucial role in enhancing the compound's bioavailability and stability in biological systems.

In addition to its enzymatic activity, this compound has shown potential in modulating ion channels, particularly voltage-gated sodium channels. This property makes it a valuable tool in the study of neurological disorders such as epilepsy and chronic pain. Recent studies by Johnson et al. (2023) highlighted its ability to selectively block sodium channel Nav1.7, which is implicated in pain signaling pathways.

The structural versatility of 3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide allows for further functionalization and optimization. Researchers are actively exploring its potential as a scaffold for developing new drugs targeting various therapeutic areas, including oncology, neurology, and inflammation. The integration of computational chemistry techniques, such as molecular docking and QSAR modeling, has facilitated the rational design of analogs with improved potency and selectivity.

From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-toxicological profile. Studies indicate that it undergoes rapid hydrolysis under physiological conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, 3,3-dimethyl-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}butanamide represents a significant advancement in organic chemistry with broad implications for drug discovery and materials science. Its unique structure, coupled with cutting-edge synthetic methods and pharmacological insights, positions it as a key molecule for future research and development.

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